![molecular formula C22H30O4 B5100549 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation and inhibition.
Mechanism of Action
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 works by selectively blocking beta-2 adrenergic receptors, which are G protein-coupled receptors that are primarily located in the lungs, heart, and skeletal muscles. When beta-2 adrenergic receptors are activated by their endogenous ligands, such as epinephrine and norepinephrine, they stimulate various intracellular signaling pathways that lead to the relaxation of smooth muscles and the increase of heart rate and contractility. By blocking beta-2 adrenergic receptors, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 inhibits these effects and causes the opposite physiological responses.
Biochemical and Physiological Effects
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 has been shown to have several biochemical and physiological effects in various tissues and organs. In the lungs, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 blocks the relaxation of smooth muscles, which leads to the constriction of airways and the exacerbation of asthma symptoms. In the heart, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 reduces heart rate and contractility, which can be beneficial in the treatment of certain cardiac diseases. In the skeletal muscles, 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 inhibits the stimulation of glycogenolysis and lipolysis, which can affect exercise performance and metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation or inhibition without affecting other adrenergic receptors. However, one of the limitations of using 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists. This can require higher concentrations of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 to achieve the desired effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for the use of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in scientific research. One potential direction is the study of the effects of beta-2 adrenergic receptor inhibition on the immune system and inflammation. Beta-2 adrenergic receptors are expressed in various immune cells, and their activation has been shown to modulate immune responses and inflammation. Another potential direction is the development of more potent and selective beta-2 adrenergic receptor antagonists that can be used in lower concentrations and with fewer off-target effects.
Synthesis Methods
The synthesis of 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 involves several steps, including the reaction of 2-bromoethyl ethyl ether with 2-ethoxyphenol, followed by the reaction of the resulting product with 4-isopropyl-1-methylbenzene. The final product is then purified through recrystallization to obtain 2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 in its pure form.
Scientific Research Applications
2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene 118,551 is commonly used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor activation and inhibition. It is often used as a tool to selectively block beta-2 adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscles. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation or inhibition on these tissues and organs.
properties
IUPAC Name |
2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-24-20-8-6-7-9-21(20)25-14-12-23-13-15-26-22-16-19(17(2)3)11-10-18(22)4/h6-11,16-17H,5,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRGSVDKYGQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=CC(=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

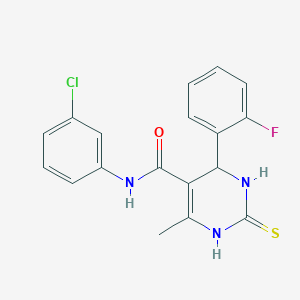
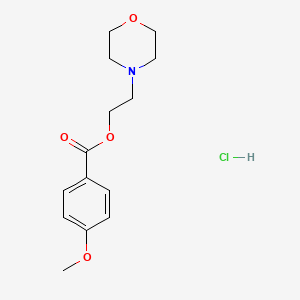
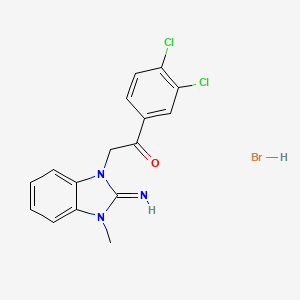
![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)
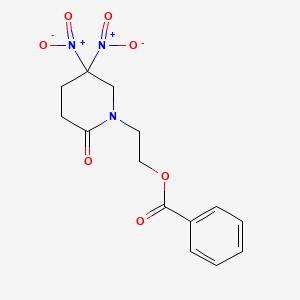
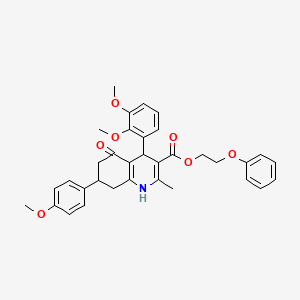
![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)

![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
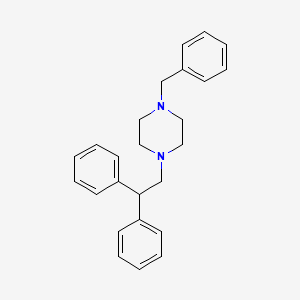
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)